molecular formula C44H49F2N11O6 B11931303 PROTAC IRAK4 degrader-7 CAS No. 2432994-31-3

PROTAC IRAK4 degrader-7

Cat. No.: B11931303
CAS No.: 2432994-31-3
M. Wt: 865.9 g/mol
InChI Key: NQGKNAVUMAHSQN-PKIOHZLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK4 degrader-7 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

    Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.

    Synthesis of E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).

    Linker attachment: A linker molecule is used to connect the IRAK4-binding ligand to the E3 ligase ligand.

The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK4 degrader-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Ubiquitination: Requires the presence of E3 ubiquitin ligase and ATP.

    Phosphorylation: Involves kinases and ATP.

Major Products

The major product of these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids by the proteasome .

Scientific Research Applications

Key Features

  • Oral Bioavailability : PROTAC IRAK4 degrader-7 is designed for oral administration, making it a convenient option for patients.
  • Potent Degradation : It has demonstrated significant reductions in IRAK4 levels in various cellular models, with reported degradation potency quantified using DC50 values around 259 nM .
  • Broad Therapeutic Potential : The compound is being explored for conditions such as hidradenitis suppurativa and atopic dermatitis, where excessive inflammation plays a key role .

Efficacy in Cellular Models

Studies have shown that this compound effectively reduces IRAK4 protein levels in peripheral blood mononuclear cells (PBMCs) and other cell lines. For instance, a single dose of KT-474 resulted in over 93% reduction of IRAK4 levels in healthy volunteer blood samples, indicating robust activity .

Case Studies

Study Focus Findings Implications
Hidradenitis Suppurativa In a phase 1 trial, KT-474 was administered to healthy volunteers, showing significant degradation of IRAK4 .Potential therapeutic application for chronic inflammatory skin diseases.
Atopic Dermatitis Similar efficacy observed as in hidradenitis suppurativa trials; robust clinical activity noted .Highlights the role of IRAK4 in TLR/IL-1R-driven autoimmune diseases.
Diffuse Large B-cell Lymphoma (DLBCL) Compound 9 (related PROTAC) demonstrated superior antiproliferative effects compared to traditional inhibitors in DLBCL cell lines .Suggests broader applications in oncology beyond inflammatory diseases.

Comparative Analysis with Other Compounds

The effectiveness of this compound can be compared with other compounds targeting IRAK4:

Compound Name Mechanism of Action Unique Features DC50 (nM)
KT-474Degrades IRAK4 via cereblon E3 ligaseFirst-in-class oral degrader~259
Compound 9PROTAC targeting IRAK4 with PEG linkerHigher potency; effective against DLBCL cells~151
PF-06650833Kinase inhibitorAdvanced to Phase II trials; limited by kinase activity aloneNot applicable

Biological Activity

Introduction

The development of targeted protein degradation technologies, particularly Proteolysis Targeted Chimeras (PROTACs), has revolutionized the approach to modulating protein function in various diseases. One significant target in this field is Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory responses and a promising therapeutic target for several malignancies, including diffuse large B-cell lymphoma (DLBCL). This article focuses on the biological activity of the compound PROTAC IRAK4 degrader-7, detailing its design, mechanism of action, and efficacy based on recent research findings.

PROTACs operate by harnessing the ubiquitin-proteasome system to induce targeted degradation of specific proteins. This compound (Compound I-417) is designed to bind both IRAK4 and an E3 ligase, typically cereblon (CRBN), facilitating the ubiquitination and subsequent degradation of IRAK4 by the proteasome. This dual action not only inhibits IRAK4's kinase activity but also removes its scaffolding functions, which are critical for downstream signaling pathways.

Structure and Properties

PropertyDetails
Common NameThis compound
CAS Number2432994-31-3
Molecular FormulaC₄₄H₄₉F₂N₁₁O₆
Molecular Weight865.93 g/mol
TargetIRAK4

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits potent antiproliferative effects against various DLBCL cell lines, particularly those harboring the MYD88 L265P mutation. In studies involving OCI-LY10 and TMD8 cells, this compound significantly reduced IRAK4 protein levels in a concentration-dependent manner, outperforming traditional kinase inhibitors.

Key Findings:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 36 nM for IRAK4 degradation in human dermal fibroblasts.
  • Cell Viability : A dose-response study indicated that treatment with this compound led to a marked decrease in cell viability in MYD88 L265P mutant cell lines compared to untreated controls.

Comparison with Other Compounds

A comparative analysis with other IRAK4-targeting compounds highlights the superior efficacy of this compound:

CompoundMechanismIC50 (nM)Efficacy in DLBCL
This compoundDegradation via CRBN36High
Traditional Inhibitor 1Kinase inhibition70Moderate
Compound 9Degradation via VHL50Moderate

Clinical Implications

Recent clinical trials have begun to explore the therapeutic potential of PROTACs targeting IRAK4. In patients with hidradenitis suppurativa and atopic dermatitis, initial results indicate that treatment with KT-474 (a similar heterobifunctional degrader) led to normalization of IRAK4 levels in skin lesions and a reduction in inflammatory biomarkers. This suggests that targeting IRAK4 through degradation may provide a novel treatment avenue for inflammatory diseases.

Proteomic Analysis

Further investigations using proteomic approaches are warranted to assess the broader impact of PROTAC-induced degradation on cellular signaling networks. Such studies could elucidate potential off-target effects and enhance our understanding of the therapeutic window for compounds like this compound.

Properties

CAS No.

2432994-31-3

Molecular Formula

C44H49F2N11O6

Molecular Weight

865.9 g/mol

IUPAC Name

N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1

InChI Key

NQGKNAVUMAHSQN-PKIOHZLWSA-N

Isomeric SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1

Canonical SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.